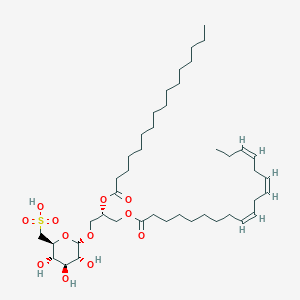
SQDG
Vue d'ensemble
Description
Sulfoquinovosyldiacylglycerol is a glycolipid ubiquitously found in photosynthetically active organisms. It was first described in 1959 by Benson et al. and is characterized by a sulfonic acid head group, a 6-deoxy-6-sulfo-glucose, referred to as sulfoquinovose . This compound is one of the three non-phosphorous glycolipids that form the main part of the structural lipids in the thylakoid membranes of photosynthetic organisms .
Mécanisme D'action
Target of Action
SQDG, also known as HY-143692, is a type of glycolipid . Its primary targets are the structural lipids in Lipid Nanoparticle (LNP) formulations . LNPs are used as delivery systems for various therapeutic agents, including small molecules, proteins, and nucleic acids .
Mode of Action
This compound interacts with its targets by integrating into the lipid bilayer of LNPs . This interaction influences the structural properties of the LNPs, which can affect the delivery efficiency of the encapsulated therapeutic agents .
Biochemical Pathways
It is known that the incorporation of this compound into lnps can influence the physicochemical properties of the nanoparticles, such as their size, charge, and stability . These changes can impact the biodistribution and cellular uptake of the LNPs, thereby affecting the delivery of the encapsulated therapeutic agents .
Pharmacokinetics
LNPs are typically designed to have long circulation times and to accumulate in specific tissues or cells, which can be influenced by the properties of the incorporated lipids, including this compound .
Result of Action
The incorporation of this compound into LNPs can enhance the delivery efficiency of the encapsulated therapeutic agents . This can result in improved therapeutic outcomes, depending on the nature of the agent and the target cells or tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of this compound incorporation into LNPs and the stability of the resulting nanoparticles can be affected by factors such as temperature and pH . Additionally, the presence of other biomolecules in the biological environment can influence the interaction of this compound-containing LNPs with cells and tissues .
Analyse Biochimique
Biochemical Properties
SQDG plays a crucial role in maintaining the function of chloroplasts, not just because they account for a large fraction of the photosynthetic membranes, but because they are assembled into the photosynthetic machinery and are directly involved in photosynthetic processes . This compound has been found to be closely associated with certain membrane proteins . In some cases, the interactions may be very strong, as suggested by the inability of saturated this compound molecules associated with purified chloroplast CF0-CF1 ATPase to exchange with other acidic lipids .
Cellular Effects
This compound has been found in all photosynthetic plants, algae, cyanobacteria, purple sulfur and non-sulfur bacteria and is localized in the thylakoid membranes . It is important for membrane structure and function and for optimal activity of photosynthetic protein complexes . This compound also inhibits viral development by interfering with DNA-polymerase and reverse transcriptase activity .
Molecular Mechanism
This compound is synthesized in two steps. First, UDP-glucose and sulfite are combined by UDP-sulfoquinovose synthase (SQD1) to produce UDP-sulfoquinovose. Second, the sulfoquinovose portion of UDP-sulfoquinovose is transferred to diacylglycerol by the glycosyltransferase this compound synthase, to form this compound . This process is largely conserved within plants, algae, and bacteria .
Temporal Effects in Laboratory Settings
The effects of this compound on photosynthesis and growth have been studied in various organisms by mutagenesis to inactivate the genes responsible for this compound synthesis . The extent of the effects caused by deletion of the genes for this compound synthesis is different among different organisms .
Metabolic Pathways
These pathways mirror the major steps in the glycolytic Embden–Meyerhof–Parnas and Entner–Doudoroff pathways .
Transport and Distribution
This compound is distributed among membranes of chloroplasts of plants and their postulated progenitors, cyanobacteria, and also widely among membranes of anoxygenic photosynthetic bacteria . It is localized in the thylakoid membranes, being the most saturated glycolipid .
Subcellular Localization
This compound is predominantly localized in the thylakoid membranes of the chloroplasts of plants . It is concentrated mainly in the chloroplasts of plants . This localization is crucial for its role in photosynthesis and the functioning of the photosynthetic machinery .
Méthodes De Préparation
Sulfoquinovosyldiacylglycerol can be synthesized through various methods. One approach involves the synthesis of a sulfolipid with two identical saturated fatty acids . The method opens possibilities for the preparation of a diverse range of interesting derivatives with different saturated and unsaturated fatty acids . Another method involves a 10-step synthesis that can be applied to the preparation of both saturated and unsaturated lipoforms . Industrial production methods often involve the use of cyanobacteria and plants, where sulfoquinovosyldiacylglycerol is synthesized in two steps: first, UDP-glucose and sulfite are combined by UDP-sulfoquinovose synthase to produce UDP-sulfoquinovose; second, the sulfoquinovose portion of UDP-sulfoquinovose is transferred to diacylglycerol by the glycosyltransferase sulfoquinovosyldiacylglycerol synthase to form sulfoquinovosyldiacylglycerol .
Analyse Des Réactions Chimiques
Sulfoquinovosyldiacylglycerol undergoes various chemical reactions, including oxidation and hydrolysis. The final step in one synthesis route involves oxidation with oxone, leading to the corresponding sulfonic acid . The compound is also subject to hydrolysis by acyl hydrolases and glycosidases . Common reagents used in these reactions include UDP-glucose, sulfite, and oxone . Major products formed from these reactions include UDP-sulfoquinovose and sulfoquinovosyldiacylglycerol .
Applications De Recherche Scientifique
Sulfoquinovosyldiacylglycerol has a wide range of scientific research applications. It has been studied for its biological activities, including its role in photosynthesis and its potential health benefits . The compound has shown significant anti-leukemic activity in human leukemic cell lines, indicating its potential use in cancer therapy . Additionally, sulfoquinovosyldiacylglycerol has been found to inhibit viral development by interfering with DNA-polymerase and reverse transcriptase activity . It is also used in the study of membrane proteins and their interactions .
Comparaison Avec Des Composés Similaires
Sulfoquinovosyldiacylglycerol is unique among glycolipids due to its sulfonic acid head group and its role in photosynthetic organisms. Similar compounds include monogalactosyldiacylglycerols and digalactosyldiacylglycerols, which are also glycolipids found in photosynthetic organisms . sulfoquinovosyldiacylglycerol is distinguished by its sulfur-containing head group, which is not present in the other glycolipids . This unique structure contributes to its specific biological activities and interactions with membrane proteins .
Propriétés
IUPAC Name |
[(2S,3S,4S,5R,6S)-6-[(2S)-2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H76O12S/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(44)52-33-36(34-53-43-42(48)41(47)40(46)37(55-43)35-56(49,50)51)54-39(45)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,36-37,40-43,46-48H,3-4,6,8-10,12,14-16,19-35H2,1-2H3,(H,49,50,51)/b7-5-,13-11-,18-17-/t36-,37-,40-,41+,42-,43+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHARQGLYKGAHR-XBZAAVCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H76O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


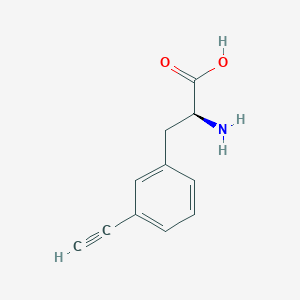
![Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride](/img/structure/B3043940.png)
![diexo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol](/img/structure/B3043941.png)
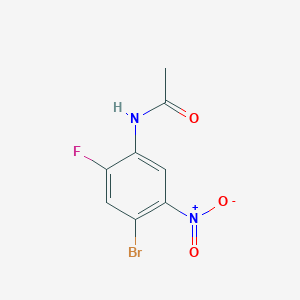
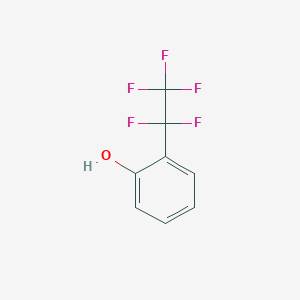


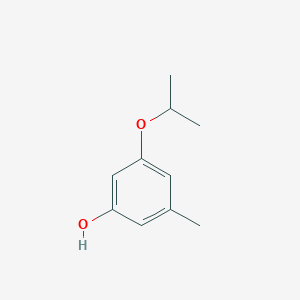
![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)
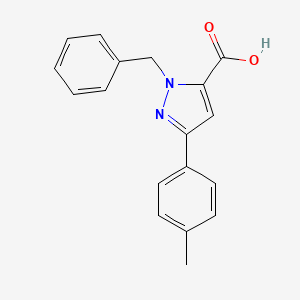
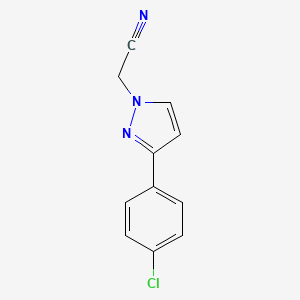

![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)

